1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide
1-Methoxycyclohexa-1,4-diene: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Methoxycyclohexa-1,4-diene (CAS No. 2886-59-1), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its safety and handling information. This guide is intended to serve as a comprehensive resource for laboratory and drug development professionals engaged in synthetic organic chemistry.
Chemical and Physical Properties
1-Methoxycyclohexa-1,4-diene, also known as 2,5-dihydroanisole, is a cyclic enol ether. Its physical and chemical properties are summarized in the tables below.[1][2][3][4][5][6][7]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2886-59-1[1][2][3][8] |
| Molecular Formula | C₇H₁₀O[1][2][3][8] |
| IUPAC Name | 1-methoxycyclohexa-1,4-diene[2] |
| Synonyms | 1-Methoxy-1,4-cyclohexadiene, 2,5-Dihydroanisole[3] |
| EC Number | 220-747-8[1][3] |
| InChI Key | RGXIXVNKYUAKHS-UHFFFAOYSA-N[1][2][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 110.15 g/mol [3] |
| Form | Liquid[3][4] |
| Color | Clear, almost colorless to faint yellow[4] |
| Boiling Point | 148-150 °C (lit.)[3][4] |
| Density | 0.94 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.475 (lit.)[3][4] |
| Flash Point | 36 °C (96.8 °F) - closed cup[3] |
Table 3: Safety Information
| Hazard Category | GHS Classification |
| Pictogram | GHS02 (Flammable) |
| Signal Word | Warning[3] |
| Hazard Statement | H226: Flammable liquid and vapor[3] |
| Storage Class | 3 (Flammable liquids)[3] |
| WGK | 3[3] |
Synthesis and Reactions
1-Methoxycyclohexa-1,4-diene is a key intermediate in organic synthesis, primarily prepared via the Birch reduction of anisole. Its reactivity is characterized by the ability to undergo isomerization to the conjugated 1,3-diene, which can then participate in Diels-Alder reactions. Additionally, the methylene bridge is susceptible to deprotonation and subsequent alkylation.
Synthesis via Birch Reduction
The most common laboratory synthesis of 1-Methoxycyclohexa-1,4-diene involves the Birch reduction of anisole. This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia with a proton source, such as an alcohol.
Isomerization and Diels-Alder Reaction
1-Methoxycyclohexa-1,4-diene can be isomerized to the more thermodynamically stable 1-methoxycyclohexa-1,3-diene. This conjugation is typically acid-catalyzed and allows the resulting diene to act as a potent diene in Diels-Alder cycloadditions.
Experimental Protocols
Synthesis of 1-Methoxycyclohexa-1,4-diene from Anisole (Birch Reduction)
Objective: To synthesize 1-Methoxycyclohexa-1,4-diene via the Birch reduction of anisole.
Materials:
-
Anisole
-
Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and an addition funnel.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.
-
To the liquid ammonia, add anisole (0.2 mol) dissolved in anhydrous diethyl ether (50 mL).
-
Carefully add small pieces of lithium metal (0.44 mol) to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
After the addition of lithium is complete, stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol (0.88 mol) until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 1-Methoxycyclohexa-1,4-diene.
Alkylation of 1-Methoxycyclohexa-1,4-diene
Objective: To perform an alkylation at the C4 position of 1-Methoxycyclohexa-1,4-diene.[2]
Materials:
-
1-Methoxycyclohexa-1,4-diene
-
Potassamide in liquid ammonia
-
Alkyl bromide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous liquid ammonia
-
Ferric chloride (catalytic amount)
-
Potassium metal
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare potassamide in situ by adding potassium metal (0.025 mol) to anhydrous liquid ammonia (80 mL) containing a catalytic amount of ferric chloride.
-
To the freshly prepared potassamide solution, add 1-Methoxycyclohexa-1,4-diene (20 mmol) with stirring. A dark red solution should form.
-
After stirring vigorously for 10 minutes, quench the reaction by adding an excess of the desired alkyl bromide.
-
Allow the ammonia to evaporate slowly.
-
Add water to the residue and thoroughly extract the organic material with diethyl ether.
-
Wash the combined ethereal solution with water until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residual oil under reduced pressure to obtain the alkylated product.[2]
Isomerization and In Situ Diels-Alder Reaction
Objective: To isomerize 1-Methoxycyclohexa-1,4-diene to the 1,3-isomer and trap it in situ with a dienophile.
Materials:
-
1-Methoxycyclohexa-1,4-diene
-
Maleic anhydride (dienophile)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methoxycyclohexa-1,4-diene (10 mmol) and maleic anhydride (10 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Diels-Alder adduct may precipitate from the solution upon cooling. If so, collect the product by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Synthesis
1-Methoxycyclohexa-1,4-diene is a valuable precursor in organic synthesis. Its primary applications include:
-
Synthesis of Cyclohexenones: The enol ether functionality can be hydrolyzed under acidic conditions to reveal a ketone. This, combined with the Diels-Alder reaction, provides a route to highly functionalized cyclohexenone derivatives.
-
Formation of Aromatic Compounds: The diene can be readily aromatized, which is a driving force in certain reaction sequences.
-
Preparation of Ruthenium Complexes: It reacts with ruthenium salts to form organometallic complexes that can be used as precursors for the deposition of ruthenium films.[4][5]
Conclusion
1-Methoxycyclohexa-1,4-diene is a versatile and important building block in modern organic synthesis. This guide provides essential data and detailed protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and reactivity, as outlined in this document, is crucial for its successful application in the synthesis of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Methoxycyclohexa-1,4-diene | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
